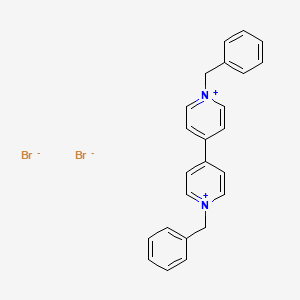

4,4'-Bis(N-benzylpyridinium) dibromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2.2BrH/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;;/h1-18H,19-20H2;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMPUQWIEBJXNS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Routes to 4,4'-Bis(N-benzylpyridinium) Dibromide

The synthesis of this compound can be achieved through several distinct pathways, ranging from traditional quaternization reactions to modern electrochemical and C-H functionalization methods.

The most direct and widely employed method for synthesizing this compound is the quaternization of 4,4'-bipyridine (B149096). This reaction, a specific type of Menshutkin reaction, involves the nucleophilic attack of the nitrogen atoms of the 4,4'-bipyridine on the electrophilic carbon of benzyl (B1604629) bromide. semanticscholar.org

The synthesis is typically carried out by reacting 4,4'-bipyridine with benzyl bromide in an anhydrous solvent such as acetonitrile (B52724) or dichloromethane. beilstein-journals.org The reaction is often conducted under a nitrogen atmosphere to prevent potential oxidation. Following the reaction, which may proceed for several hours or days at room temperature or with gentle heating, the resulting pyridinium (B92312) salt precipitates from the solution and can be purified by filtration and recrystallization, often from ethanol/water mixtures. beilstein-journals.org

Kinetic studies on analogous systems, such as the quaternization of poly(4-vinyl pyridine) with benzyl bromide, provide insight into the reaction dynamics. These studies indicate that steric hindrance can play a significant role, with the reaction rate decreasing as more pyridyl groups are quaternized. rsc.orgrsc.org The activation energy for the quaternization with benzyl bromide has been found to be lower than that with alkyl bromides, suggesting a more facile reaction. rsc.orgrsc.org

| Parameter | Value |

|---|---|

| Activation Energy (E₀) | 52.6 ± 4.9 kJ mol⁻¹ |

| Rate Constant Ratio (k₁/k₀) | 0.75 |

| Rate Constant Ratio (k₂/k₀) | 0.34 |

The rate constants k₀, k₁, and k₂ correspond to the reaction of a pyridyl group with zero, one, or two already reacted neighbors, respectively. The ratios indicate a retardation effect as the reaction progresses.

Pyrylium (B1242799) salts serve as versatile and highly reactive precursors for the synthesis of a wide array of N-substituted pyridinium salts. researchgate.netresearchgate.netnih.gov The core transformation involves the reaction of a pyrylium salt with a primary amine, where the amine displaces the oxygen atom in the pyrylium ring to form the corresponding N-substituted pyridinium cation. tdl.org

For the targeted synthesis of this compound, a hypothetical route would involve a bis-pyrylium salt linked at the 4,4'-positions. This precursor could then undergo a condensation reaction with two equivalents of benzylamine (B48309) to construct the desired dicationic structure. This methodology is particularly powerful for creating structurally complex pyridinium compounds that may be difficult to access through direct quaternization. nih.gov The reaction conditions can be optimized to achieve high yields, making it an attractive, albeit less direct, synthetic strategy. tdl.org

Electrochemical methods represent an emerging frontier in the synthesis of pyridinium salts, offering pathways that avoid the need for external chemical oxidants and can proceed under mild conditions. temple.edu The electrochemical synthesis of N-benzyl collidinium salts has been demonstrated, showcasing the potential of this technique for N-alkylation. temple.edu This approach allows for unprecedented reactivity and can broaden the scope of accessible pyridinium structures. temple.edu

While direct electrochemical synthesis of this compound has not been extensively detailed, the principles can be applied. A key challenge in the electroreductive coupling involving alkylpyridinium salts is their relatively positive reduction potential, which can lead to preferential reduction of the salt and off-cycle reactions. nih.gov Careful control of the reaction parameters and catalyst systems is crucial for achieving high efficiency. nih.gov

Direct C-H functionalization is a powerful tool in modern synthetic chemistry that allows for the construction of complex molecules from simple precursors. nih.govrsc.org In the context of pyridinium salt synthesis, C-H functionalization strategies have been developed that utilize N-functionalized pyridinium salts as reactive intermediates. acs.orgresearchgate.net This approach enhances the reactivity and allows for exquisite regiocontrol in functionalizing the pyridine (B92270) ring under mild, acid-free conditions. acs.orgresearchgate.net

An alternative strategy involves the synthesis of N-aryl pyridinium salts directly from C-H bonds using hypervalent iodine chemistry. temple.edu This method generates electrophilic arene radical cations that can be trapped by pyridine. temple.edu Adapting such a strategy for N-benzylation would provide a novel and efficient route to the target compound, bypassing the need for pre-functionalized benzyl halides.

Developing synthetic methods in aqueous media is a central goal of green chemistry. The synthesis of pyridinium salts has been successfully demonstrated in water. For instance, anion exchange reactions to modify the counter-ion of pyridinium salts are effectively carried out in deionized water. nih.gov Furthermore, one-step aqueous syntheses of other N-substituted pyridinium salts, such as glycosyl pyridinium salts, have been reported, highlighting the feasibility of using water as a solvent for these transformations. acs.org Pyridinium ions themselves exhibit stability in aqueous buffers, which is crucial for both their synthesis and application in biological or environmental contexts. cdnsciencepub.com An aqueous synthesis of this compound would likely involve the direct quaternization of 4,4'-bipyridine with benzyl bromide in water, potentially with a co-solvent or surfactant to aid solubility.

Derivatization and Functionalization Strategies of the 4,4'-Bis(N-benzylpyridinium) Core

Once synthesized, the 4,4'-Bis(N-benzylpyridinium) core, a derivative of viologen, can undergo further chemical transformations. A key feature of these molecules is their redox activity. nih.gov The bipyridinium system can accept electrons to form stable, intensely colored radical cations, a property that is central to their use as electrochromic materials. nih.gov

Another significant functionalization strategy involves the deprotonation of the benzylic methylene (B1212753) groups adjacent to the pyridinium nitrogen atoms. Under sufficiently basic conditions, these protons can be abstracted to form a neutral betaine (B1666868) species. nih.gov This transformation results in a dramatic color change and alters the electronic properties of the molecule, creating a "push-pull" system that can be highly sensitive to its environment. nih.gov This reactivity provides a powerful handle for designing molecular switches and sensors. Further derivatization could also target the phenyl rings of the benzyl groups, allowing for the introduction of various functional groups to tune the steric and electronic properties of the molecule.

Introduction of Varied Substituents for Tunable Properties

The properties of this compound can be systematically altered by introducing various substituents on both the benzyl and pyridinium rings. This strategic functionalization allows for the modulation of its electronic, steric, and self-assembling characteristics. For instance, the introduction of different functional groups on the benzyl moiety has been shown to influence the compound's biological activity. nih.govut.ac.ir

A study on N-benzyl pyridinium-curcumin derivatives demonstrated that substituents on the benzyl ring significantly impact their acetylcholinesterase (AChE) inhibitory activity. nih.gov Similarly, research on coumarin-based N-benzyl pyridinium derivatives revealed that the nature and position of substituents are critical determinants of their inhibitory potency against both acetylcholinesterase and butyrylcholinesterase. ut.ac.ir

The synthesis of these derivatives typically involves the quaternization of 4,4'-bipyridine with a substituted benzyl bromide. The reaction conditions can be optimized to achieve high yields of the desired disubstituted product. The choice of solvent and temperature plays a crucial role in controlling the reaction rate and minimizing the formation of monosubstituted intermediates.

Furthermore, modifications to the 1,4-dihydropyridine (B1200194) (1,4-DHP) core, a related structure, have been explored to create amphiphilic molecules with self-assembling properties. The introduction of N-benzyl substituents to the 1,4-DHP ring was found to significantly increase the mean molecular area in monolayer studies, highlighting the impact of substitution on the molecule's physical behavior. researchgate.netnih.gov

Table 1: Impact of Benzyl Ring Substituents on the AChE Inhibitory Activity of N-benzyl Pyridinium Derivatives Note: This table is a representative example based on findings from related studies and is intended to illustrate the concept of tunable properties. Specific IC50 values for this compound derivatives would require targeted synthesis and biological evaluation.

| Substituent on Benzyl Ring | Position | Effect on IC50 Value | Reference |

| Fluoro | 4 | Potent inhibition | researchgate.net |

| Bromo | 4 | Significant inhibition | nih.gov |

| Nitro | 3 | Varied inhibition | mdpi.com |

Incorporation into Multitopic Ligands and Macrocyclic Systems

The rigid, linear structure of the 4,4'-bipyridinium unit makes it an excellent building block for the construction of multitopic ligands and macrocyclic systems. nih.gov Its ability to act as a bidentate ligand allows for the formation of well-defined supramolecular architectures through coordination-driven self-assembly. nih.gov

Metal-organic macrocycles and frameworks (MOMs and MOFs) are prominent examples of systems where 4,4'-bipyridine and its derivatives are employed. nih.gov The synthesis of these structures typically involves the reaction of the bipyridinium ligand with a metal precursor under conditions that favor the formation of the desired macrocyclic or framework structure. For example, palladium and platinum-based molecular squares have been synthesized using 4,4'-bipyridine as a bridging ligand. nih.gov

The resulting macrocyclic systems can encapsulate guest molecules, leading to applications in areas such as drug delivery and catalysis. The properties of these macrocycles, including their size, shape, and guest-binding affinity, can be tuned by modifying the structure of the bipyridinium ligand and the choice of the metal center. nih.gov The introduction of functional groups onto the 4,4'-bipyridinium backbone can also impart new functionalities to the resulting supramolecular assemblies. rsc.orgrsc.org

Mechanistic Investigations of Pyridinium Salt Formation and Reactivity

Understanding the mechanisms underlying the formation and reactivity of pyridinium salts is crucial for controlling their chemical transformations and designing new applications.

Electrochemical Reaction Pathways and Intermediates

The electrochemical behavior of 4,4'-bipyridinium salts, often referred to as viologens, is characterized by reversible one-electron reduction steps. frontiersin.orgnih.gov Cyclic voltammetry studies have been instrumental in elucidating the redox properties of these compounds. frontiersin.orgnih.gov The electrochemical behavior is influenced by several factors, including the nature of the N-substituents, the counter ion, and the solvent medium. frontiersin.orgnih.gov

The reduction of the dicationic 4,4'-bipyridinium species first generates a stable radical cation, which is intensely colored, a property exploited in electrochromic devices. nih.gov A subsequent one-electron reduction yields the neutral species. The stability and solubility of these reduced forms are critical for applications such as redox flow batteries. frontiersin.orgnih.gov The planarity of the 4,4'-bipyridinium dication contributes to its favorable electrochemical properties. frontiersin.orgnih.gov The interfacial structure can also significantly influence the electrochemical activity of these molecules when adsorbed on an electrode surface. nih.gov

Table 2: General Electrochemical Data for 4,4'-Bipyridinium Salts Note: The half-wave potentials are dependent on the specific substituents and experimental conditions.

| Redox Process | Half-wave Potential (E1/2) vs. SCE | Characteristics | Reference |

| Dication -> Radical Cation | -0.28 V to -0.59 V | Reversible, one-electron transfer | researchgate.net |

| Radical Cation -> Neutral Species | Varies | Often a second, distinct reduction step | frontiersin.orgnih.gov |

Nucleophilic Dearomatization of Pyridine Rings

The pyridinium ring in N-benzylpyridinium salts is susceptible to nucleophilic attack, leading to dearomatization and the formation of dihydropyridine (B1217469) derivatives. acs.orgnih.govacs.org This reactivity is enhanced by the positive charge on the nitrogen atom, which reduces the electron density of the ring. nih.gov The regioselectivity of the nucleophilic addition (typically at the C2 or C4 position) is a key aspect of these reactions and can be influenced by the nature of the nucleophile, the substituents on the pyridinium ring, and the presence of a catalyst. mdpi.comacs.org

An interesting approach to this dearomatization involves the use of activated N-benzylpyridinium salts in combination with a bifunctional organic catalyst, which can lead to the unusual C4-regioselectivity of nucleophilic addition. acs.org This method provides a complementary route to previously established methodologies that favor C2/C6 addition. acs.org A variety of nucleophiles, including indoles, have been successfully employed in these reactions to generate optically active 1,4-dihydropyridines. acs.orgacs.org

Radical Formation and Trapping in Pyridinium Chemistry

The formation of radical intermediates is a key feature of the chemistry of 4,4'-bipyridinium salts. As mentioned, one-electron reduction of the dication leads to a stable radical cation. nih.gov This radical species can be detected and characterized by techniques such as electron paramagnetic resonance (EPR) spectroscopy. nih.gov The stability of this radical is a consequence of the delocalization of the unpaired electron over the two pyridine rings.

In a broader context, radical intermediates in chemical reactions can be studied through radical trapping experiments. whiterose.ac.uk These experiments involve the use of a "trap" molecule that reacts with the transient radical to form a stable, characterizable product. While specific studies on radical trapping of intermediates in the formation of this compound are not extensively detailed in the provided context, the principles of radical trapping are well-established. For instance, nitroxide radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are commonly used to trap carbon-centered radicals. harvard.edu The formation of radical anions and dianions of 4,4'-bipyridine has also been characterized through reaction with sodium in ethylenediamine, allowing for structural analysis of these radical species. nih.gov

Supramolecular Chemistry and Molecular Recognition

Self-Assembly Phenomena and Directed Architectures Involving 4,4'-Bis(N-benzylpyridinium) Dibromide

The rigid structure and dicationic nature of this compound make it an excellent candidate for constructing highly ordered supramolecular architectures through self-assembly. This process involves the spontaneous organization of molecules into stable, well-defined structures driven by noncovalent interactions.

Dicationic bipyridinium units can act as key components in the formation of extended ionic frameworks and crystalline solids. The assembly is often directed by strong hydrogen bonds between the pyridinium (B92312) N-H or C-H groups and the counter-anions, such as bromide. In a related structure, researchers have identified novel supramolecular synthons where four 4,4'-bipyridinium cations surround a single bromide ion in a tetrahedral arrangement, held together by short N—H⋯Br hydrogen bonds. researchgate.net These synthons can be further connected, using the remaining hydrogen bond donors on the cations and additional bromide ions, to create complex three-dimensional adamantoid-like networks. researchgate.net The anionic species within these frameworks are located in the cavities created by the self-assembled cationic components. researchgate.net This principle of forming robust synthons through cation-anion hydrogen bonding is central to the creation of extended, ordered structures from building blocks like this compound.

Coordination-driven self-assembly is a powerful strategy for constructing discrete, complex supramolecular structures with well-defined shapes and sizes. nih.govrsc.org In this approach, dicationic pyridinium-containing ligands are combined with metal ions that act as connectors. The predictable coordination geometry of the metal ions directs the assembly of the building blocks into specific architectures such as molecular squares, rectangles, triangles, or cages. nih.gov

For instance, ligands containing multiple pyridine (B92270) units can be coordinated with metal centers to form structures like organometallic molecular handcuffs. mdpi.com The dimensions and final structure of these assemblies can be tuned by changing the size and geometry of the organic building blocks. nih.govmdpi.com The dicationic nature of the pyridinium units enhances the stability of the resulting complexes and can influence their solubility and interactions with other species in solution.

Anion Recognition and Sensing Mechanisms by Pyridinium-Based Receptors

The positively charged pyridinium heterocycle is a cornerstone in the design of synthetic receptors for anion recognition. utas.edu.au The electrostatic attraction and the ability of C-H groups adjacent to the nitrogen to act as hydrogen-bond donors make pyridinium-based hosts effective at binding and sensing anionic guests. researchgate.net

Pyridinium-based receptors bind anions through a combination of electrostatic forces and hydrogen bonding. The positive charge on the pyridinium nitrogen polarizes the adjacent C-H bonds, enhancing their ability to donate hydrogen bonds to anions. researchgate.net This effect is particularly pronounced in receptors that incorporate other hydrogen-bond donating groups, such as ureas or amides, in close proximity to the pyridinium ring. nih.gov

The methylation of a pyridine group to form a pyridinium cation significantly increases a receptor's affinity for anions. nih.govresearchgate.net For example, studies comparing neutral pyridine-urea receptors with their N-methylated pyridinium-urea counterparts show a marked increase in the binding constants for various anions in the charged species. nih.gov

Selectivity for different anions is governed by the geometric and electronic complementarity between the host and the guest. researchgate.net Receptors can be designed with specific cavities or arrangements of hydrogen-bond donors to preferentially bind anions of a certain size, shape, and charge density. rsc.org For instance, some receptors show strong selectivity for tetrahedral anions like hydrogen sulfate, while others with different spatial arrangements of binding sites may prefer linear anions like chloride or more complex guests like carboxylates. researchgate.netrsc.org

The table below summarizes representative association constants (Ka) for a pyridinium-based receptor with various anions, illustrating the principles of binding affinity.

| Anion Guest | Anion Type | Association Constant (Ka / M-1) | Solvent |

|---|---|---|---|

| Chloride (Cl-) | Halide | 3100 | DMSO/CH3CN |

| Dihydrogen Phosphate (H2PO4-) | Oxoanion | 12000 | DMSO/CH3CN |

| Hydrogen Sulfate (HSO4-) | Oxoanion | 340 | DMSO/CH3CN |

| Acetate (B1210297) (CH3COO-) | Carboxylate | >104 (Deprotonation) | Acetonitrile (B52724) |

Data is illustrative and compiled from findings on cationic pyridinium-based receptors. researchgate.netresearchgate.net The interaction with acetate often leads to deprotonation of the receptor rather than simple binding.

The conformation of a receptor plays a critical role in its ability to bind anions effectively. Flexible acyclic receptors can adapt their shape to encapsulate a guest anion, while macrocyclic hosts offer a pre-organized cavity that leads to higher selectivity. researchgate.net The binding of an anion can induce significant conformational changes in the receptor. For example, X-ray crystallography has revealed that some acyclic receptors adopt a bowl-shaped conformation to accommodate a chloride ion, a shape significantly different from the conformers observed with other anions or in the unbound state. researchgate.net

The charge of the receptor is a dominant factor in anion complexation. The strong electrostatic attraction provided by the cationic pyridinium center dramatically increases binding affinities compared to neutral analogues. nih.gov The distribution of this positive charge within the receptor can be tuned, for instance by adding electron-donating or withdrawing groups to the pyridinium ring. nih.gov This modification alters the electronic environment of the binding pocket and can fine-tune the strength of cation-anion interactions. nih.gov

Anions themselves can serve as templates to direct the formation of complex, interpenetrating molecular structures like pseudorotaxanes. nih.gov A pseudorotaxane consists of a linear "thread" molecule passing through the cavity of a macrocyclic "wheel" molecule.

In anion-templated assembly, the formation of the pseudorotaxane is driven by the recognition of an anion. nih.gov This process typically involves a thread-shaped cation, such as a derivative of 4,4'-Bis(N-benzylpyridinium), which forms a strong ion pair with an anion like chloride. pnas.org A macrocyclic host, often containing hydrogen-bond donating groups like amides, is then able to recognize and bind the ion pair as a single entity. nih.govpnas.org The macrocycle essentially coordinates to the anion, which in turn is tightly bound to the cationic thread, providing the driving force for the interpenetration that forms the pseudorotaxane. nih.gov The efficacy of this templation method is highly dependent on the nature of the anion; anions that are weakly bound by the macrocycle or the thread, such as hexafluorophosphate, typically fail to template the assembly. nih.gov This anion-template principle is a general and powerful method for constructing mechanically interlocked molecules. nih.govnih.gov

Charge Transfer Complexation and Donor-Acceptor Interactions

The electron-deficient nature of the pyridinium ring system in this compound makes it an excellent candidate for participating in donor-acceptor interactions, leading to the formation of charge-transfer complexes. These interactions are fundamental to its utility in various supramolecular and material science applications.

Formation and Characterization of Inter-Ionic Charge Transfer Complexes

Inter-ionic charge transfer (CT) complexes are formed when an electron donor and an electron acceptor, in this case, an anion and a cation, interact. The electron-deficient dication of 4,4'-Bis(N-benzylpyridinium) can form colored, supramolecular, inter-ionic charge-transfer complexes with suitable electron donors, such as the hexacyanoferrate(II) anion. rsc.org The formation of these complexes is often visibly indicated by the appearance of a new, distinct color, which corresponds to a characteristic charge-transfer band in the visible region of the electromagnetic spectrum. rsc.orguj.edu.pl

The energy of this charge-transfer band is directly related to the electron affinity of the acceptor—the pyridinium cation—and the ionization potential of the electron donor. rsc.orgrsc.org Spectroscopic methods, particularly UV-Vis spectroscopy, are primary tools for characterizing these complexes. The appearance of a new absorption band at a longer wavelength than the absorption bands of the individual donor and acceptor components is a hallmark of CT complex formation. acs.org The composition and spectroscopic properties of these complexes in the solid state provide valuable insights into the binding between the cationic and anionic components. rsc.org

For related bipyridinium systems, ion-pair charge transfer (IPCT) complexes have been extensively studied due to their photochemical and photophysical properties. uj.edu.plbohrium.com The formation of these complexes can be influenced by factors such as solvent polarity and the specific nature of the counter-ion.

Table 1: Characterization Methods for Inter-Ionic Charge Transfer Complexes

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| UV-Vis Spectroscopy | Identification of the charge-transfer (CT) band, determination of complex stoichiometry (e.g., using the Benesi-Hildebrand method), and calculation of association constants. rsc.org | Confirms the formation of the CT complex and quantifies the strength of the donor-acceptor interaction. |

| NMR Spectroscopy | Changes in chemical shifts of protons on the donor and acceptor upon complexation. | Provides evidence of the interaction in solution and can help elucidate the geometry of the complex. rsc.org |

| Single-Crystal X-ray Diffraction | Precise structural information, including bond lengths, angles, and intermolecular distances between the donor and acceptor moieties in the solid state. rsc.org | Reveals the solid-state packing and specific geometric arrangement of the donor-acceptor pair. |

Photo-Induced Electron Transfer (PET) Processes in Pyridinium Systems

Photo-induced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor following the excitation of one of them by light. wikipedia.org Pyridinium-based systems are frequently employed in PET-driven processes due to their favorable redox properties. nih.govnih.gov In a typical "fluorophore-spacer-receptor" model for a PET sensor, the pyridinium moiety can act as the receptor. almacgroup.com

The process begins when a photon excites a molecule to a higher energy state, making it a much stronger oxidizing or reducing agent than it was in its ground state. wikipedia.org In systems containing a pyridinium unit, light absorption can lead to an excited state where the pyridinium cation can readily accept an electron from a nearby donor molecule. nih.govnih.gov This results in the formation of a charge-separated state. wikipedia.org

The efficiency of PET in these systems is governed by the energetic relationship between the donor and acceptor components. rsc.org Recently, pyridinium salts have been specifically engineered to create a donor-acceptor relationship within the same molecule, which allows for optical triggering with visible light. nih.govnih.gov This approach enables the fine-tuning of the photo-oxidation potential of the molecule. nih.govnih.gov The subsequent decay of the charge-separated state back to the ground state can release energy as heat or, in some cases, lead to chemical reactions. wikipedia.org

Table 2: Key Steps in Photo-Induced Electron Transfer (PET)

| Step | Description |

|---|---|

| 1. Excitation | A photon of suitable energy excites either the electron donor or the acceptor (e.g., the pyridinium system) to an electronically excited state. wikipedia.org |

| 2. Electron Transfer | An electron moves from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. almacgroup.com |

| 3. Charge Separation | A radical cation (donor•+) and a radical anion (acceptor•-) are formed, creating a charge-separated state. wikipedia.org |

| 4. Relaxation/Recombination | The system returns to the ground state, often through charge recombination, where the transferred electron returns to the donor. This process can be unproductive, releasing energy as heat. wikipedia.org |

Role of Pyridinium Moieties as Electron Acceptors

The pyridinium moiety is intrinsically electron-deficient due to the positive charge on the nitrogen atom, which imparts a strong electron-accepting capability. nih.gov This makes compounds like this compound effective electron acceptors in the formation of donor-acceptor complexes. rsc.orgnih.gov The electron-accepting strength can be tuned by modifying the substituents on the pyridinium ring or the nitrogen atom. rsc.org

The electron-deficient N-substituted pyridinium system shows a strong tendency to form stable and often intensely colored radical species through a facile and reversible one-electron reduction from a suitable donor. nih.gov This property is central to the functionality of viologens (of which this compound is a derivative) in applications such as electrochromic devices. nih.gov

In the context of supramolecular chemistry, pyridinium derivatives are recognized as valuable electron-accepting building blocks for designing stimuli-responsive materials. nih.gov When paired with an electron donor, the resulting charge-transfer interaction can be sensitive to external stimuli like temperature or solvent, leading to changes in color or other physical properties. nih.gov The electron affinity of the pyridinium acceptor is a critical parameter, with a higher electron affinity generally leading to more stable charge-transfer complexes and a lower energy for the charge-transfer transition. rsc.orgrsc.org

Non-Covalent Interactions in Solid-State Supramolecular Assemblies

The solid-state structure and crystal packing of this compound are dictated by a variety of non-covalent interactions. These weak forces, including hydrogen and halogen bonds, are crucial in directing the formation of predictable and stable supramolecular assemblies.

Hydrogen Bonding Networks and Their Structural Significance

In related structures, various types of hydrogen bonds involving halide anions are observed. For instance, in N-(4-carboxybenzyl)pyridinium bromide, a strong O–H···Br hydrogen bond is formed between the carboxylic acid group and the bromide anion. researchgate.net In protonated 4,4'-bipyridinium systems, N–H···Br hydrogen bonds are the dominant interactions, often leading to the formation of extensive three-dimensional supramolecular architectures. researchgate.netnih.gov These networks can create specific synthons, such as a tetrahedral arrangement of four bipyridinium cations surrounding a single bromide ion, which then connect to form larger, adamantoid-like networks. researchgate.netnih.gov The presence and nature of these hydrogen-bonding networks are critical determinants of the compound's physical properties, including solubility and thermal stability.

Table 3: Common Hydrogen Bonds in Pyridinium Bromide Crystal Structures

| Hydrogen Bond Type | Donor | Acceptor | Typical H···Br Distance (Å) | Structural Significance |

|---|---|---|---|---|

| C–H···Br | Aromatic/Aliphatic C-H | Bromide Anion (Br⁻) | 2.8–3.2 | Stabilizes crystal lattices, influences packing. |

| N–H···Br | Pyridinium N-H | Bromide Anion (Br⁻) | 2.38–2.55 researchgate.netnih.gov | Forms robust synthons and extended 3D networks. researchgate.netnih.gov |

Halogen Bonding in Pyridinium Salt Crystal Engineering

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. mdpi.comnih.gov It has become a well-established tool in crystal engineering for the construction of supramolecular assemblies due to its strength and high directionality. mdpi.comresearchgate.net

In the context of pyridinium salts, halogen bonding typically occurs when a halogen atom is a substituent on the pyridinium ring itself. For example, in N-alkyl-3-halogenopyridinium salts, the halogen atom on the ring can form a halogen bond with a halide counter-ion, such as C–I⋯Br⁻ or C–Br⋯I⁻. mdpi.com These interactions, in conjunction with hydrogen bonds, can connect cations and anions into layers or chains. mdpi.comresearchgate.net The strength of the halogen bond can be influenced by the nature of the halogen atom and the electron-withdrawing effect of the positively charged pyridinium ring, which enhances the electrophilic character of the halogen substituent. researchgate.net

While this compound itself does not have a halogen substituent to act as a halogen bond donor, the principles of halogen bonding are crucial in the broader context of pyridinium salt crystal engineering. The bromide counter-ion, being a Lewis base, could potentially act as a halogen bond acceptor if co-crystallized with a suitable halogen bond donor molecule. This strategy allows for the rational design of multi-component crystals with tailored structures and properties. rsc.org

Electrochemical Behavior and Redox Processes

Voltammetric Characterization of 4,4'-Bis(N-benzylpyridinium) Dibromide

Voltammetric techniques, particularly cyclic voltammetry, are instrumental in characterizing the redox behavior of this compound. These methods reveal the potentials at which electron transfer occurs and provide insights into the stability and reversibility of the generated species.

Determination of Reduction Potentials and Electrochemical Reversibility

This compound undergoes a two-step reduction process. The first is a reversible one-electron reduction to form a stable radical cation. maynoothuniversity.ie The second step involves the transfer of another electron to produce the neutral dihydropyridyl species. maynoothuniversity.ie

The reduction potentials for these processes have been reported under various conditions. A recommended value for the first one-electron reduction (E(BV²⁺/BV⁺•)) is -374 mV. nih.gov In another study, the first reduction potential was observed at -0.54 V vs. Ag/AgCl. rsc.org For the second reduction step, a potential of -0.73 V vs. SCE has been reported. maynoothuniversity.ie Generally, the second reduction potentials for viologens fall in the range of -0.74 V to -0.99 V vs. Ag/AgCl. rsc.org The hydrophobic nature of the benzyl (B1604629) groups can sometimes lead to the precipitation of the radical cation from the solution upon its formation. rsc.org

The following table summarizes the reported reduction potentials for this compound.

| Redox Couple | E¹/₂ (V) | Reference Electrode | Source |

| BV²⁺/BV⁺• | -0.374 | nih.gov | |

| BV²⁺/BV⁺• | -0.54 | Ag/AgCl | rsc.org |

| BV⁺•/BV⁰ | -0.73 | SCE | maynoothuniversity.ie |

BV²⁺ represents the 4,4'-Bis(N-benzylpyridinium) dication, BV⁺• represents the radical cation, and BV⁰ represents the neutral dihydropyridyl species.

Impact of Substituents on Redox Properties

The redox properties of pyridinium (B92312) salts are significantly influenced by the nature of the substituents attached to the pyridinium ring and the nitrogen atom. While specific studies detailing a wide range of substituents on this compound are limited, general principles from related compounds can be applied.

Electron-donating groups on the benzyl rings would be expected to increase the electron density on the pyridinium core, making the reduction more difficult and shifting the reduction potentials to more negative values. Conversely, electron-withdrawing groups would facilitate reduction, resulting in more positive reduction potentials. The benzyl groups themselves, being weakly electron-donating, influence the redox potential compared to simpler alkyl substituents.

Electron Transfer Mechanisms and Radical Chemistry

Generation and Fate of Pyridinium Radical Cations and Dihydropyridyl Radicals

The first one-electron reduction of the 4,4'-Bis(N-benzylpyridinium) dication (BV²⁺) leads to the formation of the corresponding pyridinium radical cation (BV⁺•). This species is often intensely colored and relatively stable, particularly in the absence of oxygen.

The second one-electron reduction yields the neutral dihydropyridyl species (BV⁰). The stability and reactivity of this dihydropyridyl species are less well-documented in readily available literature but are generally known to be more reactive than the radical cation.

π-Dimer Formation of Radical Cations

Viologen radical cations, including the one derived from this compound, are known to form π-dimers in solution. semanticscholar.orgnih.gov This association is driven by the interaction between the π-systems of two radical cations. The extent of dimerization is dependent on factors such as concentration, solvent, and temperature. The formation of these dimers can influence the observed electrochemical and spectroscopic properties of the system. While the phenomenon is well-established, specific dimerization equilibrium constants for the 4,4'-Bis(N-benzylpyridinium) radical cation are not extensively reported in the available literature.

Electrochemical Applications in Catalysis and Synthesis

The well-defined and reversible redox behavior of this compound and its derivatives makes them attractive candidates for applications in electrocatalysis and electrochemical synthesis, often acting as electron mediators.

Reduced benzyl viologen can serve as an efficient electron donor in various chemical and biochemical reactions. rsc.org For instance, viologens, in general, are used as mediators for redox enzymes, effectively replacing natural cofactors like NADPH. rsc.org In the context of bio-electrocatalysis, benzyl viologen has been explored as an electron transfer mediator for enzymes such as glutathione (B108866) reductase. rsc.org

While the broader application of this compound as an electrochemical mediator in general organic synthesis is an area of potential, specific, well-documented examples in the literature are not widespread. However, the underlying principle involves the electrochemical generation of the radical cation or the neutral dihydropyridyl species, which then acts as a reducing agent for a substrate in the bulk solution, thereby catalyzing the reaction at a lower overpotential than the direct reduction of the substrate. The benzyl viologen radical cation has also been demonstrated to be an effective n-dopant for conductive polymers. rsc.org

Electroreductive Coupling Reactions Utilizing Pyridinium Salts

Pyridinium salts, including viologen derivatives, have been investigated as precursors for radical generation in electroreductive coupling reactions. These reactions leverage the electrochemical reduction of the pyridinium moiety to initiate carbon-carbon bond formation. While specific studies detailing the use of this compound in this exact context are not prevalent, the general mechanism is well-established for related compounds.

In these reactions, the pyridinium salt can act as an electrophile that, upon reduction, generates a radical species. This radical can then couple with other organic molecules, such as alkyl or aryl halides. Nickel-catalyzed electroreductive cross-coupling reactions, for instance, have successfully employed alkylpyridinium salts as alkylating agents. The process typically involves the electrochemical reduction of a low-valent nickel complex, which then reacts with the organic halide and the pyridinium salt to form the cross-coupled product.

The general scheme for such a reaction can be envisioned as follows:

Electrochemical Reduction: An applied potential reduces a catalyst (e.g., a Ni(II) complex) to a more reactive, lower oxidation state (e.g., Ni(0) or Ni(I)).

Oxidative Addition: The reduced catalyst reacts with an organic halide (R-X) in an oxidative addition step.

Radical Generation and Coupling: The pyridinium salt is reduced at the electrode surface or by the catalyst to form a radical, which then couples with the catalyst-bound organic moiety.

Reductive Elimination: The final coupled product is released, regenerating the catalyst for another cycle.

The efficiency and selectivity of these couplings are influenced by factors such as the electrode material, solvent, supporting electrolyte, and the specific nature of the pyridinium salt and the coupling partner.

| Parameter | Description | Typical Conditions |

| Catalyst | Transition metal complex, often nickel-based. | NiBr₂(DME) |

| Ligand | Bidentate or polydentate ligands to stabilize the catalyst. | Pyridine-2,6-bis(carboximidamide) |

| Electrode | Sacrificial anode (e.g., cobalt) and a working cathode (e.g., stainless steel). | Co anode, Stainless Steel cathode |

| Electrolyte | Provides conductivity to the solution. | Sodium Iodide (NaI) |

| Solvent | Aprotic organic solvent. | Dimethylacetamide (DMA) |

Pyridinium Salts as Catalysts in Electrocatalytic Transformations (e.g., CO₂ Reduction)

The electrocatalytic reduction of carbon dioxide (CO₂) to value-added products is a significant area of research aimed at mitigating greenhouse gas emissions. Pyridinium salts and their derivatives have been explored as catalysts or co-catalysts in this process. The mechanism often involves the pyridinium cation being reduced to a radical, which then interacts with CO₂.

While direct, comprehensive studies on this compound as the primary catalyst for CO₂ reduction are limited, related structures have shown promise. For example, covalent organic frameworks (COFs) functionalized with cationic pyridinium groups around single-copper sites have demonstrated enhanced catalytic activity and selectivity for CO₂-to-CO conversion. rsc.org In such systems, the pyridinium units can influence the electronic structure of the active metal center, thereby stabilizing key intermediates like the *COO⁻ radical anion and suppressing the competing hydrogen evolution reaction. rsc.org

The general role of a pyridinium-based catalyst in CO₂ reduction can be summarized in the following steps:

Reduction of the Catalyst: The pyridinium dication is electrochemically reduced to its radical cation form.

Interaction with CO₂: The radical cation can form an adduct with CO₂, activating the CO₂ molecule.

Proton and Electron Transfer: Subsequent proton and electron transfer steps lead to the cleavage of a C-O bond and the formation of products like carbon monoxide (CO) or formic acid (HCOOH).

Catalyst Regeneration: The catalyst is regenerated to its original dicationic state, completing the catalytic cycle.

The reduction potential of the viologen is a critical factor, as it must be sufficiently negative to initiate the reduction of CO₂ but not so negative that it leads to non-selective reactions. The benzyl groups in this compound would influence this potential. Pulse radiolysis studies have determined the one-electron reduction potential of benzyl viologen to be approximately -374 mV. nih.gov

| Catalyst System | Product Selectivity (FEco) | Partial Current Density | Conditions |

| Cu@N⁺-COF | 93% | Higher than without pyridinium | 1.0 M KHCO₃ |

| Cu@COF | 86% | Lower than with pyridinium | 1.0 M KHCO₃ |

FEco: Faradaic Efficiency for CO

Electrochemical Methods for Electrode Surface Modification and Film Formation

The ability to immobilize viologens onto electrode surfaces allows for the development of modified electrodes with applications in electrochromic devices, sensors, and catalysis. Electrochemical methods provide a versatile means of creating stable and uniform films of viologen-based materials.

One common approach is the electropolymerization of viologen monomers that contain polymerizable groups. For instance, viologen derivatives with vinyl groups can be grafted onto conductive surfaces like indium-tin oxide (ITO) through UV-induced polymerization, a process that can be initiated and controlled electrochemically. acs.orgresearchgate.net The resulting polymer films exhibit the characteristic reversible redox behavior of viologens.

Another method involves the electrochemical grafting of organic films. This can be achieved by the electrochemical generation of aryl radicals that react with surface groups on the electrode material. rsc.org For this compound, a derivative could be synthesized with a functional group amenable to such grafting techniques.

The electrochemical behavior of these surface-confined viologen films can be studied using techniques like cyclic voltammetry. The voltammograms of such modified electrodes typically show well-defined redox waves corresponding to the V²⁺/V⁺• and V⁺•/V⁰ transitions. The stability of these films is crucial for practical applications and can be assessed by repeated cycling of the potential. Studies on vinyl benzyl viologen grafted onto ITO have shown good stability after multiple scans. acs.orgresearchgate.net

The properties of the resulting film, such as its thickness, morphology, and electrochemical response, can be controlled by parameters like the monomer concentration, applied potential or current, and the duration of the electrochemical process.

| Modification Method | Substrate | Key Findings |

| UV-induced Graft Polymerization | Indium-Tin Oxide (ITO) | Formation of a stable film of vinyl benzyl viologen; CV results support the viologen redox mechanism. acs.orgresearchgate.net |

| Deposition from Solution | Copper | Benzyl viologen forms a protective layer in the presence of chloride anions, exhibiting its characteristic redox properties. maynoothuniversity.ie |

Photophysical and Spectroscopic Characterization

Electronic Absorption and Emission Properties of 4,4'-Bis(N-benzylpyridinium) Dibromide

The photophysical profile of this compound is fundamentally defined by its electronic absorption and emission characteristics. These properties are a direct consequence of the molecule's extended π-conjugated system, which is typical of viologens, a class of diquaternized 4,4'-bipyridinium salts. mdpi.com

UV-Visible Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound and its derivatives is characterized by intense absorption bands in the ultraviolet (UV) and visible regions. These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic pyridinium (B92312) rings and the benzyl (B1604629) substituents. mdpi.comyoutube.com For a structurally related compound, 4,4′-(anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) bromide, the UV-visible spectrum in an aqueous solution exhibits multiple strong absorption bands. mdpi.com A very intense maximum appears in the deep UV at around 190 nm, with other significant bands observed at approximately 252 nm, 283 nm, and 325 nm. mdpi.com In the solid state, the absorption spectrum of such compounds can extend to longer wavelengths, sometimes up to 700 nm, which may suggest the presence of charge-transfer interactions between the bromide anion and the electron-deficient viologen dication. mdpi.com

The nature of the substituents on the pyridinium nitrogen atoms can influence the energy of these electronic transitions. Generally, the introduction of various functional groups can modulate the electronic and photophysical properties of viologens. nih.gov

Table 1: Representative UV-Visible Absorption Data for a Structurally Similar Viologen Derivative

| Wavelength (λmax, nm) | Molar Absorptivity (εmax, M⁻¹cm⁻¹) | Solvent |

|---|---|---|

| 190 | 134,900 | Water |

| 252 | 69,600 | Water |

| 283 | - | Water |

| 325 | - | Water |

Data is for 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide and is illustrative of the types of transitions seen in this class of compounds. mdpi.com

Fluorescence Characteristics and Quantum Efficiency Studies

While many pyridinium salts are known for their redox properties, some also exhibit fluorescence. The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is a critical parameter. For some reactive pyridinium salts, the fluorescence quantum yield can be quite low (Φf < 0.01). koreascience.kr However, for other derivatives, particularly those designed for imaging applications, the quantum yields can be significantly higher. acs.orgresearcher.life The emission properties are highly dependent on the molecular structure and the surrounding environment. For instance, the formation of aggregates can lead to fluorescence quenching in some viologen derivatives. researchgate.net Conversely, incorporation into certain matrices or the presence of specific counterions can enhance emission.

The fluorescence quantum yields of substituted benzil (B1666583) derivatives, for example, have been shown to be significantly influenced by the position and nature of substituents. nih.gov This highlights the tunability of the luminescent properties of organic molecules through synthetic modification.

Solvatochromism and Environmental Effects on Photophysical Responses

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. nih.gov 4,4'-bipyridinium derivatives, including this compound, can exhibit solvatochromic behavior. nih.gov A positive solvatochromism, where the absorption and emission maxima shift to longer wavelengths (red-shift) with increasing solvent polarity, is often observed. nih.gov This indicates a larger dipole moment in the excited state compared to the ground state.

The photophysical properties of organic compounds can be significantly influenced by their immediate environment, including the presence of oxygen and moisture. nih.gov For some pyridinium salts, the presence of water vapor can induce a crystalline phase transformation, leading to a change in emission color and a significant enhancement of the fluorescence quantum efficiency. rsc.orgrsc.org

Mechanochromic Luminescence and Crystalline Phase Transformations

Mechanochromic luminescence is a phenomenon where the emission color of a material changes upon the application of a mechanical force, such as grinding or shearing. rsc.orgrsc.org This change is often reversible and is typically associated with a transformation between different crystalline phases or between a crystalline and an amorphous state. Some organic pyridinium salts have been shown to exhibit reversible mechanochromic luminescence. rsc.orgrsc.org For instance, a pyridinium salt was reported to change its emission from deep blue to green upon grinding, with a significant increase in fluorescence efficiency and lifetime. rsc.orgrsc.org This behavior is attributed to changes in molecular conformation and intermolecular packing.

The ability of a molecule to exhibit mechanochromism is highly dependent on its structure, particularly the nature of the substituents. For example, in a study of 1,4-dihydropyridine (B1200194) derivatives, the N-substituted groups played a crucial role in determining their mechanochromic activities. rsc.org

Two-Photon Absorption Properties of Pyridinium Salts

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. This property is highly desirable for applications such as bioimaging and photodynamic therapy. mdpi.com Pyridinium salts, particularly those with a donor-π-acceptor-π-donor (A-π-D-π-A) structure, can exhibit significant 2PA cross-sections. mdpi.com The design of these molecules often involves creating a large change in the dipole moment upon excitation, which enhances the 2PA probability.

Table 2: Two-Photon Absorption Cross-Sections for Representative A-π-D-π-A Pyridinium Salts

| Compound | Wavelength (nm) | 2PA Cross-Section (GM) |

|---|---|---|

| Pyridinium Salt 9 | 760 | 522 |

| Pyridinium Salt 10 | 760 | 492 |

Data for illustrative pyridinium salts with A-π-D-π-A structures. mdpi.com (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹)

Advanced Spectroscopic Techniques for Structural and Mechanistic Insights

To gain a deeper understanding of the structure and photophysical mechanisms of this compound, a variety of advanced spectroscopic techniques are employed. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is crucial for elucidating the molecular structure in solution. researchgate.net For instance, ¹H NMR can be used to study the interactions between viologens and other molecules in solution. researchgate.net

Single-crystal X-ray diffraction (XRD) provides precise information about the molecular and crystal structure in the solid state, including bond lengths, bond angles, and intermolecular interactions such as π-π stacking. This technique is invaluable for understanding the relationship between the solid-state packing and the photophysical properties, such as mechanochromic luminescence. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-Phase Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide unambiguous evidence for the compound's symmetric structure.

Detailed analysis of the ¹H NMR spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) reveals characteristic signals for the pyridinium and benzyl protons. The protons on the pyridinium rings alpha to the nitrogen atom are significantly deshielded due to the positive charge, appearing at approximately 9.57 ppm. The protons in the beta positions appear further upfield. The benzylic methylene (B1212753) protons (N-CH₂-benzyl) give rise to a singlet at around 6.11 ppm, and the aromatic protons of the benzyl groups typically appear as a multiplet between 7.40 and 7.82 ppm.

The ¹³C NMR spectrum further confirms the structure. Key resonances include the pyridinium carbon atom at the 4-position (para to the other ring) at approximately 146.8 ppm, the ipso-carbon of the benzyl group at 137.2 ppm, and the benzylic methylene carbon at 62.4 ppm.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) in DMSO-d₆ | ¹³C NMR Chemical Shift (δ, ppm) in DMSO-d₆ |

|---|---|---|

| Pyridinium H-2/H-6 | 9.57 | - |

| Pyridinium H-3/H-5 | 8.80 - 9.00 (estimated) | - |

| Benzyl Aromatic Protons | 7.40 - 7.82 (m) | - |

| N-CH₂ (Benzylic) | 6.11 (s) | 62.4 |

| Pyridinium C-4 | - | 146.8 |

| Benzyl ipso-C | - | 137.2 |

X-ray Crystallography for Molecular and Supramolecular Architecture Elucidation

In the solid state, the dication adopts a non-planar conformation. The two pyridinium rings are typically twisted relative to each other, with a dihedral angle reported to be around 12.5° for the dichloride salt, which minimizes steric hindrance between the rings.

The supramolecular architecture is dominated by a combination of electrostatic interactions, hydrogen bonding, and π-π stacking. The bromide anions are positioned to balance the positive charges on the pyridinium nitrogens. In more complex viologen structures, such as 1,1′-bis(3,5-dicarboxybenzyl)-4,4′-bipyridinium, extensive intermolecular hydrogen bonding and π–π stacking interactions dictate the formation of a larger network. researchgate.net For this compound, similar π–π stacking interactions are expected between the electron-deficient pyridinium rings and the electron-rich benzyl groups of adjacent molecules, leading to an ordered, layered structure. The centroid-to-centroid distances for such interactions in related viologen systems are typically in the range of 3.75 to 3.82 Å. researchgate.net

| Parameter | Typical Value / Observation | Reference Compound |

|---|---|---|

| Dihedral Angle (between pyridinium rings) | 12.5° | 1,1'-dibenzyl-4,4'-bipyridinium dichloride hydrate (B1144303) |

| Key Supramolecular Interaction | π–π Stacking | General Viologen Structures researchgate.net |

| Typical π–π Stacking Distance | 3.75 - 3.82 Å | 1,1′-bis(3,5-dicarboxybenzyl)-4,4′-bipyridinium researchgate.net |

| Counter-ion Interaction | Electrostatic attraction and potential C-H···Br hydrogen bonds | General Quaternary Ammonium (B1175870) Salts |

Surface-Enhanced Raman (SER) Spectroelectrochemistry

Surface-Enhanced Raman Spectroelectrochemistry (SERS) is a powerful technique for studying the redox behavior of molecules adsorbed on a metal surface. For viologens like this compound, this method can monitor vibrational changes as the molecule undergoes electron transfer.

When adsorbed on a roughened silver or gold electrode, the compound exhibits characteristic Raman bands. The key advantage of the spectroelectrochemical approach is the ability to observe spectral changes as the electrode potential is varied. Upon application of a negative potential, the dication (BV²⁺) undergoes a one-electron reduction to form the intensely colored radical cation (BV⁺•).

This reduction leads to significant changes in the SERS spectrum. Specifically, the formation of the radical cation often results in a resonance Raman effect, causing a dramatic enhancement of certain vibrational modes. Studies on related viologen derivatives show that upon reduction, there is a notable increase in the relative intensity of specific ring stretching modes of the bipyridinium core. This potential-dependent spectral response confirms the electrochemical transformation and provides insight into the structure of the reduced species on the electrode surface.

| Redox State | Electrode Potential | Observed SERS Phenomenon | Key Spectral Changes (based on related viologens) |

|---|---|---|---|

| Dication (BV²⁺) | Positive of first reduction potential | "Normal" SERS spectrum of the adsorbed dication. | Characteristic bipyridinium ring modes are present. |

| Radical Cation (BV⁺•) | At or negative of the first reduction potential | Resonance Raman enhancement. | Drastic intensity increase of specific ring stretching modes (e.g., 19a mode). |

| Neutral (BV⁰) | At or negative of the second reduction potential | Further spectral changes corresponding to the neutral species. | Shift in frequencies and relative intensities of ring modes. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. For this compound, XPS can confirm the presence of its constituent elements (Carbon, Nitrogen, Bromine) and provide detailed information about their chemical environments, which is particularly useful when the compound is analyzed as a thin film or adsorbed layer.

The N 1s spectrum is characteristic of the quaternary pyridinium nitrogen. In pyridinium-based ionic liquids, the binding energy for this cationic nitrogen (N⁺) is typically found around 402.6 eV. rsc.org This high binding energy, compared to neutral pyridine (B92270) (around 399-400 eV), is a direct result of the positive charge on the nitrogen atom.

The C 1s spectrum is more complex and can be deconvoluted into several components. These include contributions from the aromatic carbons of the benzyl rings, the aliphatic methylene carbons, and the carbons of the pyridinium rings. The carbons directly bonded to the cationic nitrogen (C-N⁺) are expected to have a higher binding energy than the other aromatic carbons due to the electron-withdrawing effect of the quaternary nitrogen. A shake-up satellite peak, resulting from π-π* transitions in the aromatic rings, may also be observed at a higher binding energy relative to the main C 1s peaks. rsc.org

| Core Level | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|

| N 1s | Quaternary Pyridinium (N⁺) | ~402.6 rsc.org |

| C 1s | Pyridinium C-N⁺ | ~286.5 - 287.0 |

| C 1s | Aromatic C-C/C-H (Pyridinium & Benzyl) | ~285.5 - 286.0 |

| C 1s | Aliphatic C-N⁺ (Benzylic CH₂) | ~285.0 (often used for charge correction) rsc.org |

| C 1s | Shake-up Satellite (π-π*) | ~291.0 - 292.0 rsc.org |

| Br 3d | Bromide (Br⁻) | ~68 - 69 |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the determination of a molecule's stable three-dimensional arrangement and the distribution of its electrons, which in turn govern its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netmdpi.com For 4,4'-Bis(N-benzylpyridinium) dibromide, DFT is employed to determine its most stable geometric structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is also a key output of DFT calculations. This includes the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity and the energy required for electronic excitation. nih.govresearchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule is more easily excitable and more chemically reactive. mdpi.com For this compound, the HOMO is expected to be localized on the electron-rich benzyl (B1604629) and pyridinium (B92312) rings, while the LUMO would likely be distributed over the electron-deficient bipyridinium core, characteristic of viologens.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | - | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | - | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO |

| Ionization Potential | - | Energy required to remove an electron |

Time-Dependent DFT (TD-DFT) for Excited State Characterization

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. chemrxiv.orgresearchgate.net TD-DFT allows for the calculation of electronic excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital. nih.gov This method can predict the vertical excitation energies, which are crucial for interpreting UV-Vis absorption spectra.

A key output of TD-DFT calculations is the oscillator strength, a dimensionless quantity that represents the probability of a particular electronic transition. nih.govarxiv.org Transitions with high oscillator strengths are more likely to be observed in an absorption spectrum. For this compound, TD-DFT calculations would likely reveal intense transitions in the UV region, corresponding to π-π* transitions within the aromatic rings. Charge-transfer (CT) transitions, where an electron moves from the bromide anion to the bipyridinium cation, are also a characteristic feature of viologen salts and can be computationally explored. nih.govarxiv.org

Table 2: Hypothetical TD-DFT Calculated Excited State Properties of this compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | - | - | - | HOMO -> LUMO |

| S2 | - | - | - | HOMO-1 -> LUMO |

Simulation and Interpretation of Spectroscopic Data

Computational methods are invaluable for simulating and interpreting various types of spectroscopic data, providing a direct link between theoretical models and experimental observations.

Computational Prediction of NMR Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can be used to predict NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose. By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts.

For this compound, these calculations would predict the ¹H and ¹³C chemical shifts for the protons and carbons in the pyridinium and benzyl rings. Comparing the computed chemical shifts with experimental data can help to confirm the molecular structure and assign the observed NMR signals. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational dynamics not fully captured by the computational model.

Modeling of UV-Vis and Fluorescence Spectra

As mentioned in the context of TD-DFT, the calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis absorption spectrum of this compound. sharif.edusharif.edu The simulated spectrum is typically represented as a series of Gaussian or Lorentzian peaks centered at the calculated excitation wavelengths, with the height of each peak proportional to its oscillator strength. This allows for a direct comparison with the experimentally measured spectrum, aiding in the assignment of absorption bands to specific electronic transitions. mdpi.com

Modeling fluorescence spectra computationally is more complex as it involves the excited state potential energy surface. The process typically involves optimizing the geometry of the first excited state (S1) using TD-DFT. The energy difference between the optimized S1 state and the ground state (S0) at the S1 geometry corresponds to the fluorescence emission energy. The shape and vibrational fine structure of the fluorescence spectrum can also be modeled by calculating the vibrational frequencies in both the ground and excited states.

Computational Insights into Reaction Mechanisms and Energetics

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. mdpi.comresearchgate.net For this compound, computational studies could investigate various reactions, such as its reduction to the radical cation and neutral species, which is a hallmark of viologen chemistry.

By locating the transition state structures and calculating their energies, the activation energy (energy barrier) for a reaction can be determined. This provides crucial information about the reaction kinetics. The relative energies of reactants, intermediates, and products also reveal the thermodynamics of the reaction. For instance, a DFT study could explore the energetics of electron transfer to the dicationic 4,4'-Bis(N-benzylpyridinium) species, providing insights into its redox properties. While specific computational studies on the reaction mechanisms of this particular compound were not found in the provided search results, studies on related systems, such as the 4,4'-bipyridine-catalyzed reduction of nitrobenzene, demonstrate the utility of DFT in understanding reaction pathways. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Theoretical Studies of Intermolecular Interactions and Host-Guest Binding

Theoretical and computational chemistry offers a powerful lens through which to understand the intricate non-covalent interactions that govern the behavior of molecules like this compound, often referred to as benzyl viologen. While specific, in-depth computational studies focusing exclusively on this compound are not extensively detailed in the public domain, a wealth of theoretical research on closely related viologen derivatives and N-benzylpyridinium compounds provides significant insight into its expected intermolecular interactions and host-guest binding capabilities. These studies commonly employ methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to explore the geometry, energetics, and dynamics of these systems.

The primary forces driving the intermolecular interactions of benzyl viologen are ion-dipole, hydrophobic, and π-π stacking interactions. The dicationic nature of the bipyridinium core makes it an excellent candidate for forming strong electrostatic and ion-dipole interactions with polar molecules and the portals of macrocyclic hosts. The benzyl groups introduce significant hydrophobic character and the capacity for π-π stacking, which are crucial for recognition and binding within the nonpolar cavities of host molecules.

Host-Guest Binding with Cucurbiturils

Cucurbit[n]urils (CB[n]) are a family of macrocyclic hosts with a hydrophobic cavity and two electron-rich carbonyl portals, making them ideal for binding cationic guests like benzyl viologen. Theoretical calculations on similar pyridinium guests have confirmed that binding is typically driven by a combination of hydrophobic encapsulation of the aromatic groups and ion-dipole interactions between the positively charged nitrogen atoms and the carbonyl portals of the CB[n] host.

For instance, studies on N-benzylpyridinium derivatives with cucurbit researchgate.neturil (CB researchgate.net) have shown that the large cavity of CB researchgate.net can encapsulate a pair of stacked N-benzylpyridinium guests. This highlights the importance of both hydrophobic effects and π-π stacking in stabilizing the host-guest complex. Theoretical investigations into the binding modes of viologen guests with cucurbit nih.govuril (CB nih.gov) reveal that the mode of interaction can vary; the host may encapsulate the aromatic bipyridinium core or the alkyl/benzyl substituents, depending on which interaction maximizes the hydrophobic and electrostatic stabilization.

Host-Guest Binding with Cyclodextrins

Cyclodextrins (CDs), which are cyclic oligosaccharides, present a different host environment. They possess a hydrophobic inner cavity and a hydrophilic exterior. Theoretical studies on the inclusion complexes of viologen derivatives with β-cyclodextrin (β-CD) are common. These studies consistently show that the hydrophobic benzyl or other alkyl substituents are preferentially included within the β-CD cavity to minimize their contact with the aqueous environment.

DFT and MD simulations are crucial for elucidating the precise geometry and stability of these complexes. For example, computational models can predict the orientation of the guest molecule within the host cavity and calculate the binding free energy. These calculations often involve sophisticated force fields (like AMBER, GROMOS) and quantum chemical methods to accurately describe the non-covalent interactions, including van der Waals forces and hydrogen bonds, which are critical for the stability of the complex.

Table 6.4.1: Summary of Theoretical Approaches for Studying Viologen Host-Guest Complexes

| Host Molecule | Guest Type | Computational Method | Key Findings |

|---|---|---|---|

| Cucurbit nih.govuril (CB nih.gov) | Dialkyl Viologens | NMR Spectroscopy & Molecular Modeling | Inclusion of the aromatic nucleus for short-chain viologens; inclusion of alkyl chains for longer-chain viologens. |

| Cucurbit researchgate.neturil (CB researchgate.net) | N-benzylpyridinium | Theoretical Calculations | Encapsulation of a stacked pair of guest molecules, stabilized by hydrophobic and π-π interactions. |

| β-Cyclodextrin (β-CD) | Benzyl Viologen | Cyclic Voltammetry & Digital Simulation | Formation of an inclusion complex with the benzyl viologen monocation radical, driven by hydrophobic interactions. |

These theoretical studies collectively underscore that the host-guest binding of this compound is a multifaceted process. The ultimate stability and structure of the resulting complex depend on a delicate balance of electrostatic interactions between the cationic core and the host portals, and the hydrophobic encapsulation of the benzyl groups within the host cavity. Computational chemistry provides indispensable tools for dissecting these contributions and predicting the behavior of such supramolecular systems.

Advanced Materials Science and Chemical Engineering Applications

Utilization in Functional Materials

The inherent characteristics of 4,4'-Bis(N-benzylpyridinium) dibromide, such as its redox activity and aromatic nature, have led to its investigation in several classes of functional materials.

Ionic Liquids and Phase Transfer Catalysis

While research into this compound specifically as an ionic liquid is not extensively documented in the reviewed literature, its structural motifs are common in this class of materials. Pyridinium-based ionic liquids are a significant category of these salts, which are appreciated for their chemical and thermal stability. researchgate.net The presence of the benzyl (B1604629) group in this compound could influence properties like viscosity and gas separation performance, as seen in other benzyl-functionalized ionic liquids. mdpi.com

In the realm of phase transfer catalysis (PTC), quaternary ammonium (B1175870) salts are a cornerstone. nih.gov They facilitate reactions between reactants in immiscible phases by transferring one reactant across the phase boundary. Benzyl-substituted quaternary ammonium compounds, in particular, have been noted for their efficacy in nucleophilic substitution reactions. semanticscholar.org Bis-quaternary ammonium salts, such as bis-piperidinium and bis-pyrrolidinium compounds, have been synthesized and evaluated as two-center phase-transfer catalysts, showing effectiveness in etherification and N-alkylation reactions. unige.ch Although direct studies on this compound as a phase transfer catalyst were not prominent in the surveyed literature, its dicationic and lipophilic nature, conferred by the benzyl groups, suggests its potential utility in this catalytic application.

Components in Organic Semiconductors and Optoelectronic Devices

The redox-active nature of viologens, including the benzyl viologen cation of this compound, makes them promising materials for organic electronics. The benzyl viologen radical cation (BV•+) has been effectively used as an n-dopant for conjugated polymers like poly(naphthalenediimide-bithiophene) (pNDI-2T). mdpi.comrsc.org This doping enhances the electrical conductivity and stability of the semiconductor films. mdpi.comrsc.org Detailed studies indicate that the benzyl viologen radical cation facilitates charge transport by reducing the electron hopping distance. mdpi.comrsc.org

Viologen derivatives are also key components in electrochromic devices (ECDs) due to the distinct color changes associated with their different redox states. researchgate.netmdpi.com The dication (V²⁺) is typically colorless, the radical cation (V•⁺) is intensely colored (often blue or violet), and the neutral species (V⁰) can also be colored. rsc.org This reversible color switching upon application of an electrical potential is the basis for their use in applications like smart windows and displays. rsc.org While specific device performance data for this compound is not detailed, research on related viologen-based systems provides insight into their potential. For instance, viologen-incorporated hydrogels have been investigated for their redox-driven deformation, which could be applied in actuator technologies. nih.gov

Below is a table summarizing the performance of an organic semiconductor doped with the benzyl viologen radical cation.

| Parameter | Value | Reference |

| Doped Polymer | pNDI-2T | mdpi.com |

| Dopant | Benzyl Viologen Radical Cation (BV•+) | mdpi.com |

| Electrical Conductivity | 1.34 × 10⁻² S cm⁻¹ | mdpi.com |

| Stability | <30% degradation at 100 °C for 24 h | mdpi.com |

Materials for Paramagnetic Technologies